4-(3,4-Dichloro-2-methoxybenzenesulfonamido)benzoic acid
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Overview
Description
4-(3,4-Dichloro-2-methoxybenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloro-2-methoxybenzenesulfonamido)benzoic acid typically involves the sulfonation of 3,4-dichloro-2-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichloro-2-methoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,4-Dichloro-2-methoxybenzenesulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloro-2-methoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoic acid: Shares the dichloro substitution pattern but lacks the sulfonamide group.
2,4-Dichlorobenzoic acid: Similar in structure but with different substitution positions.
3,6-Dichloro-2-methoxybenzoic acid: Contains similar functional groups but with different spatial arrangement.
Uniqueness
4-(3,4-Dichloro-2-methoxybenzenesulfonamido)benzoic acid is unique due to the presence of both the sulfonamide and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5S/c1-22-13-11(7-6-10(15)12(13)16)23(20,21)17-9-4-2-8(3-5-9)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZTURIYFQODZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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